REACTION_SMILES
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[CH3:33][CH2:34][OH:35].[NH2:2][NH2:3].[OH2:1].[c:4]1([N:14]2[CH2:15][CH2:16][N:17]([CH2:20][CH2:21][N:22]3[C:23](=[O:24])[c:25]4[c:26]([cH:27][cH:28][cH:29][cH:30]4)[C:31]3=[O:32])[CH2:18][CH2:19]2)[cH:5][cH:6][cH:7][c:8]2[cH:9][cH:10][cH:11][cH:12][c:13]12>>[c:4]1([N:14]2[CH2:15][CH2:16][N:17]([CH2:20][CH2:21][NH2:22])[CH2:18][CH2:19]2)[cH:5][cH:6][cH:7][c:8]2[cH:9][cH:10][cH:11][cH:12][c:13]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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O=C1c2ccccc2C(=O)N1CCN1CCN(c2cccc3ccccc23)CC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1c2ccccc2C(=O)N1CCN1CCN(c2cccc3ccccc23)CC1
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Name
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Type
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product
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Smiles
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NCCN1CCN(c2cccc3ccccc23)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |